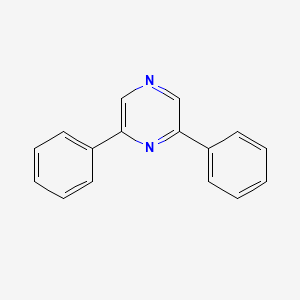

2,6-Diphenylpyrazine

Vue d'ensemble

Description

2,6-Diphenylpyrazine (2,6-DPP) is a heterocyclic aromatic compound that is widely used in the pharmaceutical and food industries. It can be found in a variety of products, such as perfumes, cosmetics, and drugs. 2,6-DPP has a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Applications De Recherche Scientifique

Pharmacological Activity

Pyrazine derivatives, including 2,6-Diphenylpyrazine, possess numerous noteworthy pharmacological effects . They have been found to exhibit antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties .

Anti-Tuberculosis Agent

One of the synthesized pyrazine derivatives, Pyrazinamide, is a known anti-tuberculosis agent .

Anti-Diabetic Agent

Glipizide, another pyrazine derivative, is used as an anti-diabetic agent .

Diuretic Agent

Amiloride, a pyrazine derivative, is used as a diuretic .

Insecticide and Nematicide

Thionazine, a pyrazine derivative, is used as an insecticide and nematicide .

Anti-Cancer Drugs

Bortezomib and Oltipraz, both pyrazine derivatives, are used as anti-cancer drugs .

Platelet Aggregation Inhibitor

2-amino-5,6-diphenylpyrazine derivatives have shown potent inhibition of platelet aggregation, which is promising for the treatment of various vascular diseases .

Aggregation-Induced Emission (AIE) Active Compound

2,3-dicyano-5,6-diphenylpyrazine (DCDPP) with “free” phenyl rings is an AIE active compound . This property has attracted much attention in recent years due to its potential applications in optoelectronic devices, fluorescence sensors, and biological probes .

Mécanisme D'action

Target of Action

The primary target of 2,6-Diphenylpyrazine is the prostacyclin receptor (IP receptor) . This receptor is a specific G-protein-coupled receptor that mediates the physiological functions of prostacyclin (PGI2), an endogenous mediator produced primarily in the vascular endothelial cells . The IP receptor plays a crucial role in vascular homeostasis as it inhibits platelet aggregation and acts as a potent vasodilator .

Mode of Action

2,6-Diphenylpyrazine interacts with the IP receptor, leading to the inhibition of ADP-induced human platelet aggregation . This interaction is critical for the compound’s anti-aggregatory activity . The length of the linker and the presence of the concatenating nitrogen atom adjacent to the pyrazine ring are critical for this activity .

Biochemical Pathways

The activation of the IP receptor by 2,6-Diphenylpyrazine affects the biochemical pathway related to platelet aggregation. The compound’s interaction with the receptor inhibits the aggregation of platelets, thereby influencing the coagulation pathway .

Pharmacokinetics

One of the derivatives of 2,6-diphenylpyrazine, referred to as 15b, is noted to be orally available . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 2,6-Diphenylpyrazine’s action is the potent inhibition of platelet aggregation . This effect is beneficial for the treatment of various vascular diseases . The compound’s derivatives, such as 8c, 15a, and 15b, have shown potent inhibition of platelet aggregation with IC50 values of 0.2 µM .

Propriétés

IUPAC Name |

2,6-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOUDMCYGFCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306803 | |

| Record name | 2,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenylpyrazine | |

CAS RN |

25827-94-5 | |

| Record name | NSC179824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique reactivity does 1,4-dihydro-2,6-diphenylpyrazine exhibit?

A1: Research has shown that 1,4-dihydro-2,6-diphenylpyrazine undergoes a fascinating rearrangement to form a 1,2-dihydropyrazine derivative. This rearrangement primarily occurs through a concerted [, ]-sigmatropic benzyl shift with suprafacial allylic utilization []. This means that the migrating benzyl group remains on the same face of the molecule throughout the reaction. Interestingly, a small percentage of the reaction can also proceed through a radical dissociation-recombination pathway, which can be suppressed by the addition of a radical scavenger like butanethiol [].

Q2: What interesting excited-state behavior differentiates gold(III) complexes with 2,6-diphenylpyrazine from similar ligands?

A3: Theoretical studies employing DFT calculations have revealed intriguing differences in the excited-state properties of gold(III) complexes containing 2,6-diphenylpyrazine compared to analogous complexes with 2,6-diphenylpyridine or 2,6-diphenyltriazine []. Specifically, the energy difference (ΔET1-T1') between the lowest-energy triplet state (T1) and the second lowest-energy triplet state (T1') is smaller in the 2,6-diphenylpyrazine complex []. This suggests the possibility of reverse intersystem crossing (RIC) from T1 to the higher-energy, emissive T1' state, potentially contributing to unique luminescent properties [].

Q3: What are the potential applications of 2,6-diphenylpyrazine derivatives in biological systems?

A4: Researchers are actively exploring the potential of 2,6-diphenylpyrazine derivatives, particularly in the fields of DNA binding and cytotoxicity [, ]. While specific details regarding their mechanisms of action and structure-activity relationships are still under investigation, these preliminary studies suggest possible applications in areas such as anticancer and antiprotozoal therapies [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)